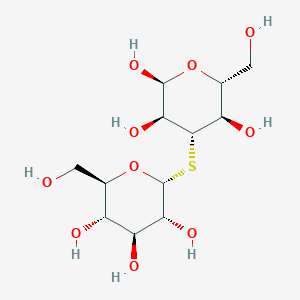
3-S-Glucopyranosyl-3-thioglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-S-Glucopyranosyl-3-thioglucose, also known as GTG, is a sulfur-containing glucose derivative that has been extensively studied for its potential therapeutic benefits. GTG is synthesized through a multi-step process that involves the conversion of glucose to thioglucose, followed by the attachment of a glucose molecule to the sulfur atom.
Mécanisme D'action
The mechanism of action of 3-S-Glucopyranosyl-3-thioglucose is not fully understood, but it is thought to involve the activation of AMPK and the modulation of various signaling pathways involved in glucose and lipid metabolism. This compound has been shown to increase glucose uptake in skeletal muscle cells by activating AMPK and promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This compound has also been shown to inhibit adipogenesis and promote lipolysis in adipocytes by modulating the expression of various genes involved in lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the improvement of glucose tolerance and insulin sensitivity, the reduction of body weight and adiposity, and the modulation of various signaling pathways involved in glucose and lipid metabolism. This compound has also been shown to have antioxidant and anti-inflammatory properties, potentially through its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit nuclear factor kappa B (NF-κB) signaling.
Avantages Et Limitations Des Expériences En Laboratoire
3-S-Glucopyranosyl-3-thioglucose has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized in large quantities and is compatible with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, this compound also has some limitations, including its relatively high cost and the need for further optimization of the synthesis method to improve yield and purity.
Orientations Futures
There are several future directions for 3-S-Glucopyranosyl-3-thioglucose research, including the investigation of its potential therapeutic benefits in human clinical trials, the optimization of the synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the development of novel derivatives with improved pharmacological properties. This compound research may also have important implications for the development of new treatments for diabetes, obesity, and other metabolic disorders.
Méthodes De Synthèse
The synthesis of 3-S-Glucopyranosyl-3-thioglucose involves a multi-step process that begins with the conversion of glucose to thioglucose. Thioglucose is then treated with a mild oxidizing agent to produce a reactive intermediate, which is subsequently reacted with glucose to form the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
Applications De Recherche Scientifique
3-S-Glucopyranosyl-3-thioglucose has been extensively studied for its potential therapeutic benefits, particularly in the treatment of diabetes and obesity. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, potentially through its ability to activate AMP-activated protein kinase (AMPK) and increase glucose uptake in skeletal muscle cells. This compound has also been shown to reduce body weight and adiposity in obese mice, potentially through its ability to inhibit adipogenesis and promote lipolysis in adipocytes.
Propriétés
Numéro CAS |
159495-64-4 |
|---|---|
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
358.36 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11+,12-/m1/s1 |
Clé InChI |
XRTVCRDMGYFFNB-NMCXEIBESA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonymes |
3-S-(alpha-D-glucopyranosyl)-3-thio-D-glucose 3-S-glucopyranosyl-3-thioglucose thionigerose thionigerose, (beta-D-gluco)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



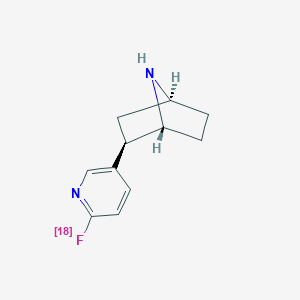
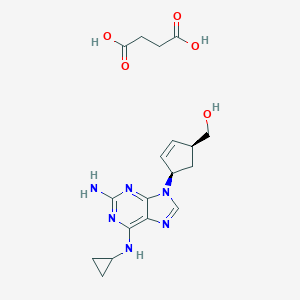
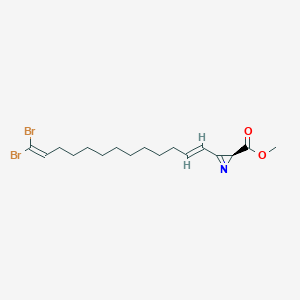
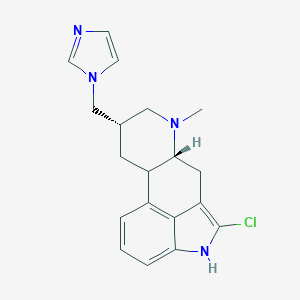


![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)




![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)